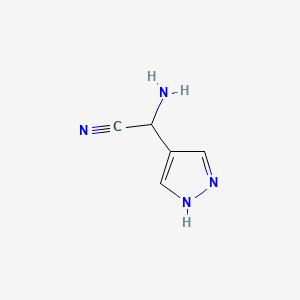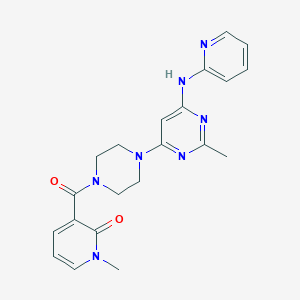
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine and pyrimidine ring, which are common in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the piperazine ring: This can be synthesized through cyclization reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of catalysts and optimized reaction pathways is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with DNA or RNA: Affecting gene expression.
Alter cellular pathways: Leading to changes in cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C21H23N7O2 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-methyl-3-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C21H23N7O2/c1-15-23-18(25-17-7-3-4-8-22-17)14-19(24-15)27-10-12-28(13-11-27)21(30)16-6-5-9-26(2)20(16)29/h3-9,14H,10-13H2,1-2H3,(H,22,23,24,25) |
InChI-Schlüssel |
VJCRTASQWDDDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN(C3=O)C)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



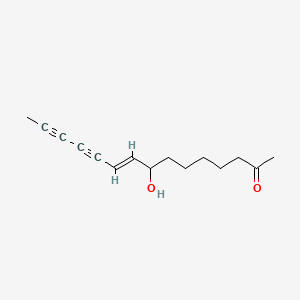
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
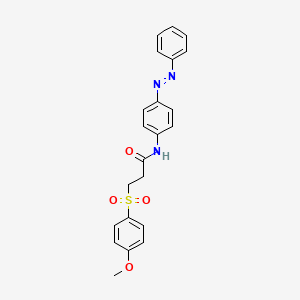
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
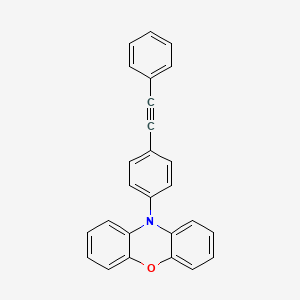
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)

![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
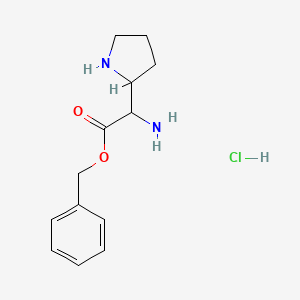
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
